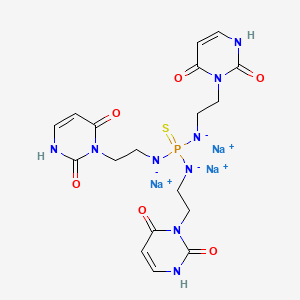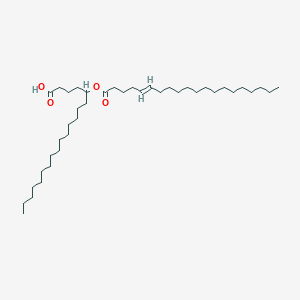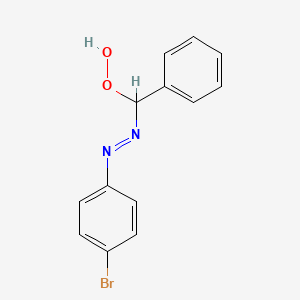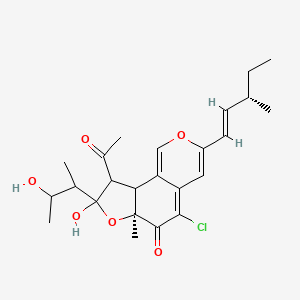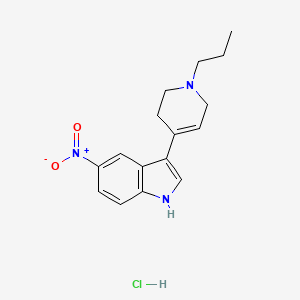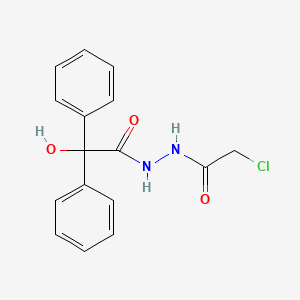
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide is a chemical compound with the molecular formula C16H15ClN2O3 and a molecular weight of 318.76 . This compound is known for its unique structure, which includes a benzene ring, an acetic acid moiety, and a hydrazide group. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide typically involves the reaction of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl- with chloroacetyl chloride in the presence of a base such as pyridine . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 2-(chloroacetyl)hydrazide include:
Mandelic acid: Known for its use in skincare products and as an antibacterial agent.
Phenylacetic acid: Used in the synthesis of various pharmaceuticals and as a precursor in organic chemistry
This compound is unique due to its chloroacetyl hydrazide group, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
128156-76-3 |
|---|---|
Formule moléculaire |
C16H15ClN2O3 |
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
N'-(2-chloroacetyl)-2-hydroxy-2,2-diphenylacetohydrazide |
InChI |
InChI=1S/C16H15ClN2O3/c17-11-14(20)18-19-15(21)16(22,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,22H,11H2,(H,18,20)(H,19,21) |
Clé InChI |
MREFKPSDUJXPGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
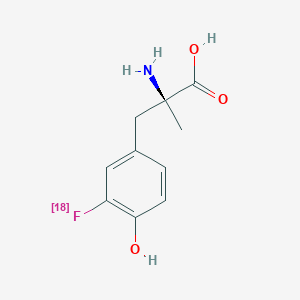
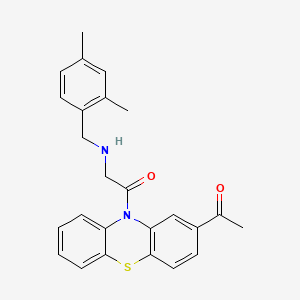
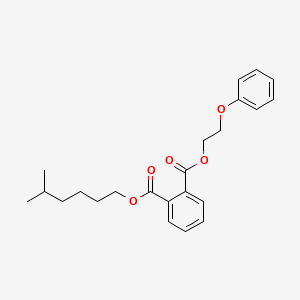
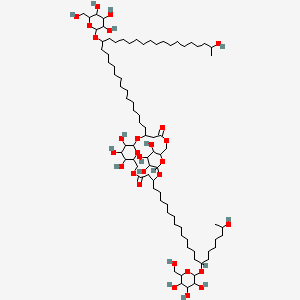
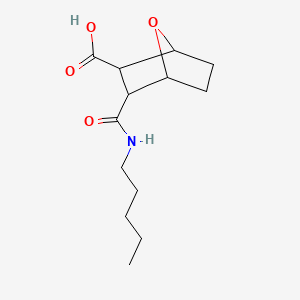
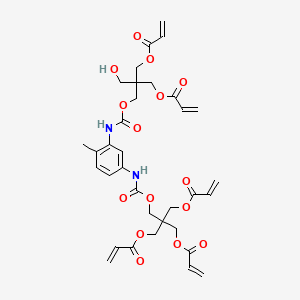

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
